molecular formula C15H13N3O3 B13875824 ethyl 4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)benzoate

ethyl 4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)benzoate

Cat. No.: B13875824
M. Wt: 283.28 g/mol
InChI Key: WDZAROIORUKURY-UHFFFAOYSA-N
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Description

Ethyl 4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)benzoate is a heterocyclic compound that contains an imidazo[4,5-b]pyridine core fused with a benzoate ester. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The imidazo[4,5-b]pyridine moiety is known for its biological activity and is a common scaffold in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)benzoate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminopyridine with ethyl 4-formylbenzoate in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the imidazo[4,5-b]pyridine ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the imidazo[4,5-b]pyridine core or the benzoate ester.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, such as halides or amines.

Scientific Research Applications

Ethyl 4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)benzoate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activity and can be used in the development of pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.

    Medicine: It has potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of ethyl 4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[4,5-b]pyridine core can bind to active sites of enzymes, inhibiting their activity. This interaction can disrupt key biological pathways, leading to therapeutic effects. For example, the compound may inhibit kinases involved in cell signaling, thereby reducing inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Ethyl 4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)benzoate can be compared with other imidazo[4,5-b]pyridine derivatives, such as:

    Imidazo[4,5-b]pyridine: The parent compound, which lacks the benzoate ester group.

    Imidazo[4,5-c]pyridine: A structural isomer with different biological activity.

    Imidazo[1,2-a]pyridine: Another isomer with distinct chemical properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique biological and chemical properties, making it a valuable compound in various research fields.

Properties

Molecular Formula

C15H13N3O3

Molecular Weight

283.28 g/mol

IUPAC Name

ethyl 4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)benzoate

InChI

InChI=1S/C15H13N3O3/c1-2-21-14(19)10-5-7-11(8-6-10)18-12-4-3-9-16-13(12)17-15(18)20/h3-9H,2H2,1H3,(H,16,17,20)

InChI Key

WDZAROIORUKURY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C3=C(NC2=O)N=CC=C3

Origin of Product

United States

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